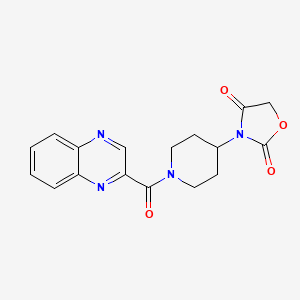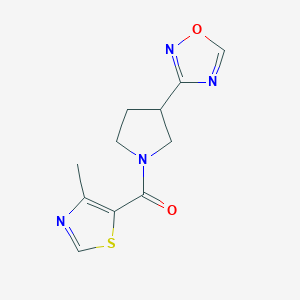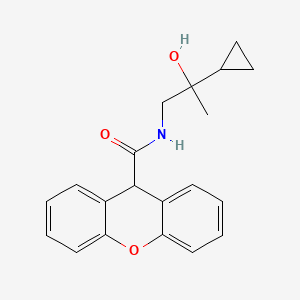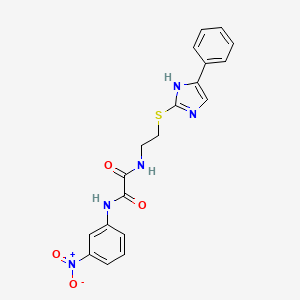![molecular formula C21H25N3O3S B2874368 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448124-02-4](/img/structure/B2874368.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a biphenyl group, a pyrazole ring, and a sulfonamide group. Biphenyl is an aromatic hydrocarbon that consists of two phenyl rings . Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Sulfonamides are compounds that contain a functional group that is a sulfur atom connected to two oxygen atoms and an amine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, and the pyrazole ring and sulfonamide group could introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the sulfonamide group could potentially be involved in substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonamide group could potentially increase the solubility of the compound in water .Aplicaciones Científicas De Investigación
Synthesis and Carbonic Anhydrase Inhibitory Activities
Researchers have synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds have shown significant inhibition constants, indicating superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide. This research suggests the potential of these compounds in designing inhibitors for carbonic anhydrase-related disorders (Kucukoglu et al., 2016).
Cyclooxygenase-2 (COX-2) Inhibition
Another study focused on the synthesis and evaluation of 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research was part of the development of celecoxib, a COX-2 inhibitor used for treating rheumatoid arthritis and osteoarthritis. It highlights the process of optimizing the pharmacokinetic profiles of pyrazole analogs, leading to the identification of celecoxib (Penning et al., 1997).
Antiproliferative Activities
Further, pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against tumor cell lines. These compounds have demonstrated selective effects against cancer cells, with some showing broad-spectrum antitumor activity comparable to common anticancer drugs. This research points towards the potential application of pyrazole-sulfonamide derivatives in cancer therapy (Mert et al., 2014).
Inhibition of Metal Complexes on Carbonic Anhydrase Isozymes
Another study synthesized metal complexes of a pyrazole-based sulfonamide and evaluated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II. The complexes showed more effective inhibitory activity than the free ligand and the reference compound acetazolamide, suggesting their potential in the development of new carbonic anhydrase inhibitors (Büyükkıdan et al., 2017).
Bioactivity Studies
Bioactivity studies on new benzenesulfonamides containing pyrazole and sulfonamide pharmacophores have been conducted, revealing their potential as inhibitors for carbonic anhydrase and acetylcholinesterase enzymes. These compounds have shown low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors with therapeutic applications (Ozgun et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-20(16(2)24(4)23-15)28(26,27)22-14-21(3,25)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,22,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSAHOXIWKSYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)

![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)




![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
